molecular formula C7H5NO2 B166862 5-Acetylfuran-2-carbonitrile CAS No. 133674-71-2

5-Acetylfuran-2-carbonitrile

Cat. No.: B166862
CAS No.: 133674-71-2
M. Wt: 135.12 g/mol
InChI Key: QLVSENJSZBDVEW-UHFFFAOYSA-N
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Description

5-Acetylfuran-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H5NO2. It features a furan ring substituted with an acetyl group and a nitrile group. This compound has garnered attention in scientific research due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of furfural with a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . Another approach involves the nitration of 2-acetylfuran using N-nitrosaccharin in the presence of hexafluoro-2-propanol .

Industrial Production Methods: Industrial production of 5-Acetylfuran-2-carbonitrile often employs catalytic pathways to enhance yield and selectivity. The Friedel-Crafts acylation process is one of the most effective methods for producing acyl furans, including this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Acetylfuran-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted furans.

Scientific Research Applications

5-Acetylfuran-2-carbonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has potential biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Acetylfuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution. These interactions can modulate various biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

    2-Acetylfuran: Similar structure but lacks the nitrile group.

    5-Methylfuran-2-carbonitrile: Similar structure but has a methyl group instead of an acetyl group.

Uniqueness: 5-Acetylfuran-2-carbonitrile is unique due to the presence of both an acetyl and a nitrile group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other furan derivatives .

Properties

IUPAC Name

5-acetylfuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVSENJSZBDVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616589
Record name 5-Acetylfuran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133674-71-2
Record name 5-Acetylfuran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetylfuran-2-carbonitrile
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